6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine
Overview
Description
Preparation Methods
The synthesis of 6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine typically involves the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide (H2O2) in the presence of a CoFe2O4 magnetic nanocatalyst under reflux conditions . This reaction yields 2,6-diamino-4-chloro-pyrimidine N-oxide, which is then further reacted to obtain the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include ethanol as a solvent and reflux conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Research: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine can be compared with other pyrimidine derivatives, such as:
6-chloro-2,4-diaminopyrimidine: A precursor in the synthesis of the compound.
4,5-diaminopyrimidine: Another pyrimidine derivative with similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O/c10-8-7(11)9(14-5-13-8)12-4-6-2-1-3-15-6/h5-6H,1-4,11H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWYYWXQIMXJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C(=NC=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403557 | |
Record name | 6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24616-95-3 | |
Record name | 6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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